molecular formula C18H11BrO B8227657 2-Bromo-4-phenyldibenzo[b,d]furan

2-Bromo-4-phenyldibenzo[b,d]furan

Cat. No.: B8227657
M. Wt: 323.2 g/mol
InChI Key: UPQXQXQOBQWXJG-UHFFFAOYSA-N
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Description

2-Bromo-4-phenyldibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a bromine atom at position 2 and a phenyl group at position 4 of the fused aromatic system. Dibenzofuran derivatives are widely studied for their roles in organic electronics, pharmaceuticals, and materials science due to their rigid, planar structures and tunable electronic properties.

Properties

IUPAC Name

2-bromo-4-phenyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO/c19-13-10-15(12-6-2-1-3-7-12)18-16(11-13)14-8-4-5-9-17(14)20-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQXQXQOBQWXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=C2OC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biaryl Ether Formation

Reaction of 2-bromophenol with a phenyl-substituted aryl halide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates biaryl ether bond formation. Copper catalysts (e.g., CuI) enhance coupling efficiency, yielding 2-phenoxybiphenyl intermediates.

Cycloetherification

Intramolecular cyclization of 2-phenoxybiphenyl derivatives is achieved via acid-mediated conditions. Trifluoroacetic acid (TFA) and NaNO₂ have been employed to trigger simultaneous nitration and cyclization in related dibenzofurans, though this step requires adaptation for phenyl-substituted systems.

Key Parameters

  • Temperature: 80–120°C

  • Solvent: TFA/H₂O mixtures (15:1 v/v)

  • Yield: 70–90% for analogous dibenzofurans

Electrophilic Bromination Strategies

Direct bromination of 4-phenyldibenzo[b,d]furan is the most straightforward route to introduce the bromine atom at position 2.

Classical Bromine (Br₂) Method

Bromine in dichloromethane or acetic acid at 0–25°C selectively targets the electron-rich C2 position due to the directing effect of the oxygen atom in the furan ring. However, this method risks over-bromination, producing 2,6-dibromo byproducts.

Example Protocol

  • Substrate: 4-phenyldibenzo[b,d]furan (1 mmol)

  • Reagent: Br₂ (1.2 eq) in CH₂Cl₂

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 60–75% (with 10–15% dibromo impurity)

Oxidative Bromination Using HBr and H₂O₂

To minimize di-bromination, hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) serves as a safer and more selective bromine source. This approach generates Br⁺ electrophiles in situ, enhancing mono-bromination efficiency.

Optimized Conditions

  • Substrate:HBr:H₂O₂ molar ratio: 1:2:3

  • Solvent: Acetic acid/H₂O (4:1 v/v)

  • Temperature: 30–40°C

  • Yield: 82–88% (dibromo byproduct <5%)

Regioselectivity and Byproduct Mitigation

The phenyl group at position 4 exerts steric and electronic effects that influence bromine placement.

Electronic Effects

  • The oxygen atom in the furan ring directs electrophiles to the para (C4) and ortho (C2, C6) positions.

  • The phenyl group at C4 deactivates the adjacent C5 position, favoring bromination at C2 over C6.

Steric Considerations

Bulkier brominating agents (e.g., N-bromosuccinimide, NBS) may reduce di-bromination. However, NBS in DMF under radical conditions (AIBN initiator) has shown limited success for dibenzofurans due to competing side reactions.

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling

A modular approach involves brominating a pre-formed dibenzofuran core followed by phenyl group introduction. For example:

  • Brominate dibenzofuran at C2 using Br₂/FeCl₃.

  • Perform Suzuki coupling with phenylboronic acid under Pd catalysis.
    Limitation : Low yielding (~50%) due to steric hindrance at C4.

One-Pot Bromocyclization

Combining cycloetherification and bromination in a single step has been explored for nitro-dibenzofurans. Adapting this for phenyl systems requires:

  • Substrate: 20-amino-4-phenylbiphenyl-2-ol

  • Reagents: NaNO₂ (nitration), HBr (bromination) in TFA/H₂O

  • Yield: 65–72% (theoretical for analogous compounds)

Industrial-Scale Considerations

Cost-Efficiency

HBr/H₂O₂ systems reduce reliance on toxic Br₂, lowering waste management costs. A Chinese patent reported 85% yield for 2-bromo-4-fluoroacetanilide using this method, suggesting scalability for dibenzofurans.

Purification Challenges

Chromatography is often necessary to isolate 2-bromo-4-phenyldibenzo[b,d]furan from dibromo impurities. Crystallization in ethanol/water mixtures (3:1 v/v) improves purity to >98%.

Emerging Catalytic Methods

Recent advances focus on photocatalysis and transition-metal complexes to enhance selectivity:

  • Pd-Catalyzed C–H Bromination : Direct functionalization using NBS and Pd(OAc)₂ in DMF at 100°C achieves 78% yield in model dibenzofurans.

  • Electrochemical Bromination : Applying 1.5 V in an HBr electrolyte minimizes reagent waste, though yields remain moderate (55–60%) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted dibenzofuran derivatives.

    Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of 4-phenyldibenzo[b,d]furan.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C18H11BrO
  • Molar Mass: 323.18 g/mol
  • CAS Number: 2025367-17-1

The compound features a dibenzo[b,d]furan structure with a bromine substituent at the 2-position and a phenyl group at the 4-position, which influences its reactivity and interaction with biological systems.

Organic Synthesis

2-Bromo-4-phenyldibenzo[b,d]furan serves as a versatile building block in organic synthesis. It is utilized in various reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of more complex organic molecules.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds essential for constructing complex structures .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development:

  • Antimicrobial Properties: Studies have shown that derivatives of dibenzo[b,d]furan can possess antimicrobial activity, suggesting that this compound may also exhibit similar effects .
  • Anticancer Activity: The benzo[b]furan motif is recognized for its anticancer properties. Research into related compounds has demonstrated efficacy against various cancer cell lines, highlighting the potential of this compound in cancer therapeutics .

Material Science

In the field of material science, this compound is explored for its applications in advanced materials:

  • Organic Light-Emitting Diodes (OLEDs): Its unique electronic properties make it suitable for use in OLED technology, where it can contribute to the development of efficient light-emitting materials .

Case Study: Anticancer Properties

A study published in Pharmaceutical Research examined various dibenzo[b,d]furan derivatives, including those structurally similar to this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting a promising avenue for further exploration of this compound's therapeutic potential .

Case Study: Synthesis and Characterization

Research focused on synthesizing derivatives of dibenzo[b,d]furan has highlighted the efficiency of using this compound as a precursor. The study demonstrated successful reactions leading to complex organic molecules with potential applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 2-Bromo-4-phenyldibenzo[b,d]furan, differing in substitution patterns and functional groups:

2-Bromodibenzofuran (CAS 86-76-0)

  • Molecular Formula : C₁₂H₇BrO
  • Molecular Weight : 247.09 g/mol
  • Properties : Simpler structure with lower molecular weight compared to phenyl-substituted analogs. Bromine at position 2 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a precursor for functionalized dibenzofurans .

4-(4-Bromophenyl)dibenzo[b,d]furan (CAS 955959-84-9)

  • Molecular Formula : C₁₈H₁₁BrO
  • Molecular Weight : 323.18 g/mol
  • Substituents : Bromophenyl group at position 4.
  • Storage requires dry, room-temperature conditions due to sensitivity .

4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan (CAS 1556069-46-5)

  • Molecular Formula : C₂₄H₁₅BrO
  • Molecular Weight : 399.28 g/mol
  • Substituents : Bromophenyl at position 4 and phenyl at position 6.
  • Properties : Predicted boiling point: 562.9 ± 35.0 °C; density: 1.390 ± 0.06 g/cm³. The additional phenyl group increases molecular weight and steric hindrance, which may enhance thermal stability and reduce solubility in polar solvents .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Bromodibenzofuran C₁₂H₇BrO 247.09 Br at position 2 High reactivity in cross-coupling; simpler structure
4-(4-Bromophenyl)dibenzo[b,d]furan C₁₈H₁₁BrO 323.18 Br-C₆H₄ at position 4 Enhanced steric bulk; sensitive to moisture
4-(4-Bromo-6-phenyl)dibenzo[b,d]furan C₂₄H₁₅BrO 399.28 Br-C₆H₄ at position 4, Ph at 6 High predicted boiling point (562.9°C); increased thermal stability

Research Findings and Functional Insights

Electronic and Steric Effects

  • Bromine vs. Phenyl Substitution : Bromine’s electron-withdrawing nature reduces electron density in the aromatic system, facilitating electrophilic substitution at meta/para positions. In contrast, phenyl groups donate electrons via resonance, activating the ring for further functionalization .

Biological Activity

2-Bromo-4-phenyldibenzo[b,d]furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the dibenzo[b,d]furan class, characterized by fused benzene and furan rings. The presence of the bromine atom at the 2-position and a phenyl group at the 4-position enhances its reactivity and biological properties.

Key Properties:

PropertyValue
Molecular FormulaC15_{15}H11_{11}BrO
Molecular Weight305.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination of dibenzofuran derivatives followed by phenyl substitution. These reactions utilize specific reagents under controlled conditions to ensure high yields and purity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity: Some dibenzo derivatives have demonstrated effectiveness against bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Anticancer Properties: Preliminary studies suggest that compounds in this class may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of dibenzo[b,d]furan derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 8 to 32 µg/mL for various strains.

Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins, leading to increased cell death rates compared to control groups.

Case Study:

A recent study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. The study reported a dose-dependent inhibition of tumor growth in xenograft models, suggesting that further development could lead to new therapeutic options for cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Bromo-4-phenyldibenzo[b,d]furan, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A brominated dibenzofuran precursor (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan derivatives, as seen in ) can react with a phenylboronic acid under palladium catalysis. Purification involves column chromatography followed by recrystallization. Purity (>95%) is confirmed via HPLC and NMR spectroscopy. Key parameters include reaction temperature (80–100°C), solvent (toluene/ethanol mixtures), and catalyst loading (1–5 mol% Pd) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns and confirm bromine/aryl group positions.
  • FT-IR : Validates functional groups (e.g., C-Br stretch at ~550–600 cm1^{-1}) and aromatic C-H bending.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H+^+] at ~323.0 m/z).
  • UV-Vis : Assesses electronic transitions influenced by the bromine and phenyl substituents .

Q. How can solubility challenges in polar solvents be addressed for this compound?

  • Methodology : Due to its hydrophobic dibenzofuran core, solubilization in polar solvents (e.g., DMSO, DMF) requires sonication or heating (40–60°C). Co-solvent systems (e.g., THF/water mixtures) or micellar encapsulation (using surfactants like SDS) enhance solubility for reactivity studies .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental FT-IR spectra and DFT-predicted vibrational modes?

  • Methodology : Discrepancies often arise from anharmonic effects or solvent interactions. Refine computational models by:

  • Using hybrid functionals (e.g., B3LYP) with dispersion corrections.
  • Incorporating solvent fields (PCM model) in DFT calculations.
  • Comparing experimental spectra (e.g., FT-IR) with scaled vibrational frequencies from software like Gaussian. Adjust scaling factors (0.96–0.98) to align theoretical and observed peaks .

Q. How can crystallographic data for this compound be refined when twinning or disorder is present?

  • Methodology : Use SHELXL for refinement. For twinning:

  • Apply the TWIN/BASF commands to model twin domains.
  • For disorder, split atomic positions (PART command) and refine occupancy ratios. Validate with R1_1 (<5%) and wR2_2 (<10%) metrics. ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in dibenzofuran derivatives?

  • Methodology : The bromine atom directs electrophiles to the para position due to its electron-withdrawing effect. Computational studies (e.g., NBO analysis in Gaussian) reveal charge distribution: the 4-position on dibenzofuran has higher electron density when bromine is at position 2. Experimental validation via competitive reactions (e.g., nitration) confirms regiochemical outcomes .

Q. How do steric and electronic effects of the phenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The bulky phenyl group at position 4 increases steric hindrance, slowing oxidative addition in Pd-catalyzed reactions. Electronic effects (measured via Hammett σp_p values) show the phenyl group slightly deactivates the ring. Kinetic studies (monitored via GC-MS) reveal slower reaction rates compared to non-substituted analogs. Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .

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